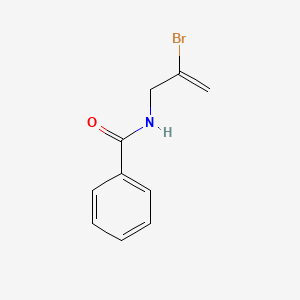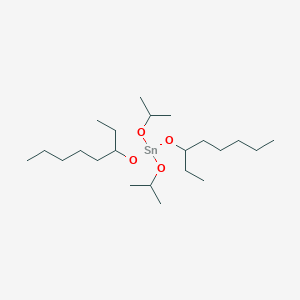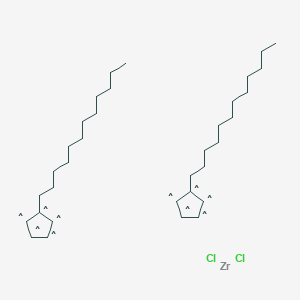
Bis(N-dodecylcyclopentadienyl)zirconiumdichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(dodecylcyclopentadienyl)zirconium dichloride is an organometallic compound that features zirconium at its core, bonded to two dodecylcyclopentadienyl ligands and two chloride ions. This compound is part of the broader class of metallocenes, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(dodecylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with dodecylcyclopentadiene in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme can be represented as follows:
ZrCl4+2C12H21C5H5→(C12H21C5H4)2ZrCl2+2HCl
Industrial Production Methods
In an industrial setting, the production of bis(dodecylcyclopentadienyl)zirconium dichloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Bis(dodecylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically involve the use of Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands.
科学的研究の応用
Bis(dodecylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polystyrene.
Biology: The compound is studied for its potential use in bioinorganic chemistry, including interactions with biomolecules.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and composites.
作用機序
The mechanism by which bis(dodecylcyclopentadienyl)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive zirconium center that can interact with substrates, lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: A simpler analog with cyclopentadienyl ligands instead of dodecylcyclopentadienyl.
Bis(butylcyclopentadienyl)zirconium dichloride: Contains butylcyclopentadienyl ligands.
Bis(ethylcyclopentadienyl)zirconium dichloride: Features ethylcyclopentadienyl ligands.
Uniqueness
Bis(dodecylcyclopentadienyl)zirconium dichloride is unique due to the presence of long dodecyl chains, which can impart different solubility and reactivity characteristics compared to its simpler analogs. These properties make it particularly useful in applications requiring specific solubility or interaction with organic substrates.
特性
分子式 |
C34H58Cl2Zr |
|---|---|
分子量 |
628.9 g/mol |
InChI |
InChI=1S/2C17H29.2ClH.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17;;;/h2*12-13,15-16H,2-11,14H2,1H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
OBXISDDXPAUQCR-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCC[C]1[CH][CH][CH][CH]1.CCCCCCCCCCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


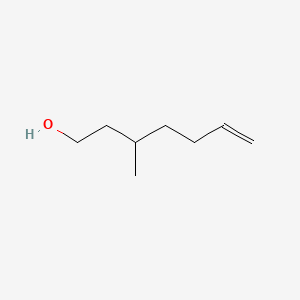
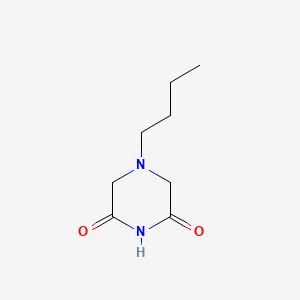
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
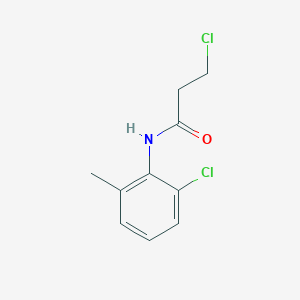
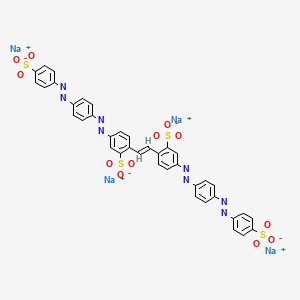

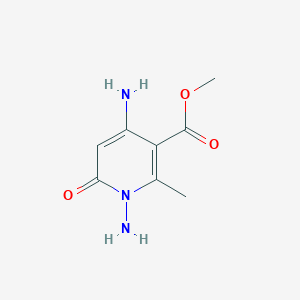
![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)

![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
